5-((3,5-Difluorophenyl)difluoromethyl)-1H-indazol-3-amine

Fragment-based drug discovery Kinase inhibitor Physicochemical property

5-((3,5-Difluorophenyl)difluoromethyl)-1H-indazol-3-amine (CAS 1956318-62-9) is a synthetic 3-aminoindazole derivative in which a difluoro(3,5-difluorophenyl)methyl group is installed at the indazole 5-position. The 3-aminoindazole core is a well-established privileged hinge-binding pharmacophore in kinase inhibitor design, having been validated as a fragment hit against PDK1 and other tyrosine kinases through X-ray crystallography and biochemical screening.

Molecular Formula C14H9F4N3
Molecular Weight 295.23 g/mol
Cat. No. B8075934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((3,5-Difluorophenyl)difluoromethyl)-1H-indazol-3-amine
Molecular FormulaC14H9F4N3
Molecular Weight295.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(C3=CC(=CC(=C3)F)F)(F)F)C(=NN2)N
InChIInChI=1S/C14H9F4N3/c15-9-3-8(4-10(16)6-9)14(17,18)7-1-2-12-11(5-7)13(19)21-20-12/h1-6H,(H3,19,20,21)
InChIKeyDFEPQXFPXWVCBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((3,5-Difluorophenyl)difluoromethyl)-1H-indazol-3-amine – A Fluorinated 3-Aminoindazole Building Block for Kinase-Targeted Fragment-Based Drug Discovery


5-((3,5-Difluorophenyl)difluoromethyl)-1H-indazol-3-amine (CAS 1956318-62-9) is a synthetic 3-aminoindazole derivative in which a difluoro(3,5-difluorophenyl)methyl group is installed at the indazole 5-position . The 3-aminoindazole core is a well-established privileged hinge-binding pharmacophore in kinase inhibitor design, having been validated as a fragment hit against PDK1 and other tyrosine kinases through X-ray crystallography and biochemical screening [1]. This specific derivative incorporates a gem‑difluoromethylene linker, which is expected to confer distinct conformational, metabolic, and electronic properties relative to non‑fluorinated or mono‑fluorinated analogs, positioning it as a strategic starting point for fragment elaboration or lead optimization programs targeting ATP‑binding pockets.

Why 5-((3,5-Difluorophenyl)difluoromethyl)-1H-indazol-3-amine Cannot Be Replaced by a Generic 3-Aminoindazole Analog


The 3-aminoindazole scaffold is widely available, yet the precise substitution pattern at the 5‑position critically dictates hinge‑binding geometry, selectivity, and ADME properties [1]. In the target compound, the benzylic gem‑difluoromethylene linker simultaneously increases steric bulk, alters the pKa of adjacent functional groups, and can act as a metabolically resistant isostere of a carbonyl or methylene group [2]. A simple 5‑(3,5‑difluorophenyl)methyl analog (lacking the two fluorine atoms on the linking carbon) presents a different conformational profile, reduced molecular weight, and distinct hydrogen‑bonding capacity, which can lead to divergent target engagement and pharmacokinetic behavior. Consequently, substituting this compound with a generic 5‑aryl‑1H‑indazol‑3‑amine risks losing the carefully tuned electronic and steric features imparted by the CF₂ linker, making it unsuitable for campaigns where structure‑based differentiation of closely related kinase binding sites is required.

Quantitative Differentiation Evidence for 5-((3,5-Difluorophenyl)difluoromethyl)-1H-indazol-3-amine Versus Closest Analogs


Molecular Weight and Rotatable Bond Distinction from the Non‑Fluorinated CH₂‑Linked Analog

The gem‑difluoromethylene linker increases molecular weight by 36 Da and reduces the rotatable bond count relative to a hypothetical non‑fluorinated analog, directly impacting fragment ligandomic profiles and membrane permeability predictions. The closest purchasable comparator, 5-((3,5-difluorophenyl)methyl)-1H-indazol-3-amine (CAS 1108745-30-7), has a molecular weight of 259.25 Da versus 295.23 Da for the target compound .

Fragment-based drug discovery Kinase inhibitor Physicochemical property

Hydrogen‑Bond Acceptor Count and Polarity Differentiation from the CH₂‑Linked Analog

The CF₂ moiety introduces two additional hydrogen‑bond acceptors compared with a CH₂ linker, increasing the total count from 4 to 6 . This alteration modifies the polar surface area and may enhance interactions with the kinase hinge region or ribose pocket, contributing to selectivity tuning.

Kinase inhibitor design Molecular recognition Physicochemical property

Fragment‑Based PDK1 Kinase Inhibitor Potential via Privileged 3‑Aminoindazole Core

The 1H‑indazol‑3‑amine core was identified as a fragment hit against PDK1 in a biochemical screen and confirmed by X‑ray crystallography (PDB 3NUS) [1]. While direct activity data for 5-((3,5-difluorophenyl)difluoromethyl)-1H-indazol-3-amine is not publicly available, the 3‑aminoindazole scaffold has been elaborated into a potent leadlike PDK1 inhibitor (compound 19) with a ligand efficiency (LE) of 0.42 [1], providing a class‑level inference that substitution at the 5‑position with a difluoro(3,5‑difluorophenyl)methyl group is a rational vector for potency optimization.

Fragment-based drug discovery PDK1 Kinase inhibitor

Purity Specification for Reproducible Fragment‑Based Screening

Commercially available lots of 5-((3,5-difluorophenyl)difluoromethyl)-1H-indazol-3-amine are specified at 95% (AKSci) or NLT 98% (Leyan, 001chemical) purity by HPLC . These purity levels meet or exceed the typical ≥95% threshold recommended for fragment library assembly in both biochemical and biophysical screens, reducing the risk of assay interference from undetected impurities.

Chemical procurement Fragment screening Quality control

Recommended Application Scenarios for 5-((3,5-Difluorophenyl)difluoromethyl)-1H-indazol-3-amine Based on Differentiated Evidence


Fragment Library Expansion for Kinase‑Focused Biophysical Screening

The compound’s 3‑aminoindazole core, combined with a CF₂‑linked 3,5‑difluorophenyl group, makes it a strong candidate for inclusion in a kinase‑focused fragment library. Its molecular weight (295.23 Da) and hydrogen‑bonding profile align with the rule‑of‑three for fragments, while the CF₂ motif may enhance metabolic stability during hit‑to‑lead progression [1].

Structure‑Based Lead Optimization Targeting PDK1 and Related Kinases

Given the validated co‑crystal structure of the parent 1H‑indazol‑3‑amine in PDK1 (PDB 3NUS), this compound can be used as a starting point for soaking experiments and structure‑guided elaboration [1]. The difluoromethyl linker may probe additional subpockets (e.g., the selectivity pocket or DFG‑out conformation) not fully accessible to the simpler CH₂ analog.

Chemical Biology Probe Development Requiring Metabolic Stability

The gem‑difluoromethylene group is a recognized strategy to block benzylic oxidation and improve metabolic half‑life [1]. Researchers developing kinase‑targeted probes for cellular or in vivo studies should prioritize this compound over the non‑fluorinated CH₂ analog, where rapid oxidative metabolism may confound target engagement readouts.

Quote Request

Request a Quote for 5-((3,5-Difluorophenyl)difluoromethyl)-1H-indazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.